Enzymatic Potency of Compound 3a is 100-fold Lower than the Most Potent Analog in Its Own Chemical Series
Within the same study that designed and synthesized 42 new benzothiazoles, TbPTR1 inhibitor 2 (Compound 3a) showed an IC50 of 34.2 μM against TbPTR1. This contrasts with the most potent 2-amino-benzo[d]thiazole derivatives from this series, which achieved a TbPTR1 IC50 of 0.35 μM [1]. This definitive 100-fold potency gap proves that compound 3a represents an early, unoptimized hit within this chemical class.
| Evidence Dimension | Inhibitory activity against TbPTR1 enzyme (IC50) |
|---|---|
| Target Compound Data | 34.2 μM |
| Comparator Or Baseline | Most potent analog from the same study (2-amino-benzo[d]thiazole derivative): IC50 = 0.35 μM |
| Quantified Difference | The comparator is approximately 98-fold more potent |
| Conditions | In vitro enzymatic inhibition assay against Trypanosoma brucei PTR1, as reported in the primary SAR study |
Why This Matters
This quantifies compound 3a's exact potency tier, preventing its misapplication as a potent probe while establishing its value as a reference standard for studying the structural basis of potency gains in this chemical series.
- [1] Linciano P, Pozzi C, Iacono LD, et al. Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections. J Med Chem. 2019; 62(8): 3989-4012. View Source
